1-[(Ethylsulfanyl)methyl]-2-nitrobenzene
Description
1-[(Ethylsulfanyl)methyl]-2-nitrobenzene is an aromatic compound featuring a nitro group at the ortho position and an ethylsulfanylmethyl substituent. The ethylsulfanylmethyl group consists of a methylene (-CH2-) spacer linked to an ethylthioether (-S-C2H5). This structural arrangement imparts unique electronic and steric properties:
- Electronic Effects: The nitro group is strongly electron-withdrawing, while the ethylsulfanyl moiety exhibits moderate electron-donating character via sulfur’s lone pairs. The methylene spacer reduces direct conjugation between the sulfur and the aromatic ring, differentiating it from derivatives with direct sulfur attachment (e.g., 1-(ethylsulfanyl)-2-nitrobenzene) .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(ethylsulfanylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO2S/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
PDBNJEIBJRKTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Electronic Effects and Reactivity
The table below summarizes key structural and reactivity differences between 1-[(Ethylsulfanyl)methyl]-2-nitrobenzene and related compounds:
Detailed Comparative Analysis
Hydrosilylation Reactivity
- Alkyne vs. Thioether Substituents : 1-(Hept-1-ynyl)-2-nitrobenzene undergoes regioselective α-hydrosilylation with PtO2/triethylsilane, attributed to alkyne-induced electronic polarization . In contrast, the ethylsulfanylmethyl group in the target compound may direct reactivity differently due to sulfur’s electron-donating nature, though specific data are absent in the evidence.
Oxidation and Functionalization
- Thioether vs. Sulfonyl/Sulfinyl : The ethylsulfanylmethyl group can oxidize to sulfoxide (-SO-) or sulfonyl (-SO2-) derivatives, altering electronic properties. For example, 1-Chloromethylsulfinyl-2-nitrobenzene (sulfinyl) exhibits higher polarity and nucleophilic susceptibility than the thioether analog . Sulfonyl derivatives (e.g., 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene) are strongly electron-withdrawing and prevalent in bioactive molecules .
Crystal Packing and Solubility
- Intramolecular Interactions: 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibits intramolecular C-H···Cl contacts (2.70 Å), influencing crystal stability .
Bioisosteric Potential
- CF2H vs. Thioether: 1-(Difluoromethyl)-2-nitrobenzene’s CF2H group acts as a hydrogen bond donor, mimicking -OH or -SH groups in drug design . The ethylsulfanylmethyl group lacks H-bond donor capacity but could serve as a lipophilic moiety in prodrugs or agrochemicals.
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